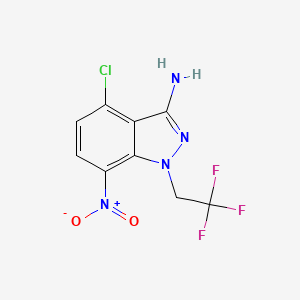
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a nitro group, and a trifluoroethyl group attached to an indazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of an indazole derivative followed by the introduction of the chloro and trifluoroethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the amination of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted indazole compounds.
科学研究应用
4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
4-Chloro-7-nitro-1H-indazole: Lacks the trifluoroethyl group, resulting in different chemical properties.
7-Nitro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the chloro group, affecting its reactivity.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-indazole: Lacks the nitro group, altering its biological activity.
Uniqueness
The presence of all three functional groups (chloro, nitro, and trifluoroethyl) in 4-Chloro-7-nitro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine makes it unique compared to similar compounds. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H6ClF3N4O2 |
|---|---|
分子量 |
294.62 g/mol |
IUPAC 名称 |
4-chloro-7-nitro-1-(2,2,2-trifluoroethyl)indazol-3-amine |
InChI |
InChI=1S/C9H6ClF3N4O2/c10-4-1-2-5(17(18)19)7-6(4)8(14)15-16(7)3-9(11,12)13/h1-2H,3H2,(H2,14,15) |
InChI 键 |
ZCAGPOLJGQCYKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])N(N=C2N)CC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


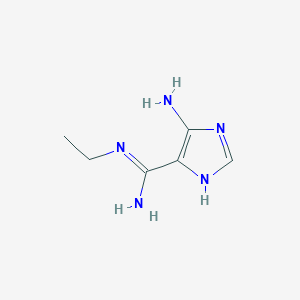
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

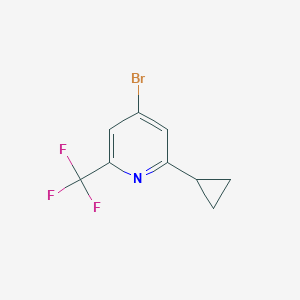
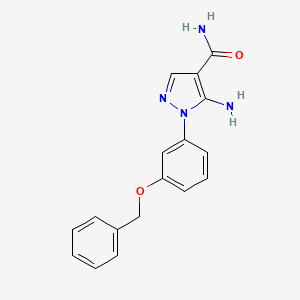

![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

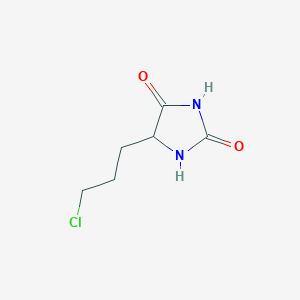

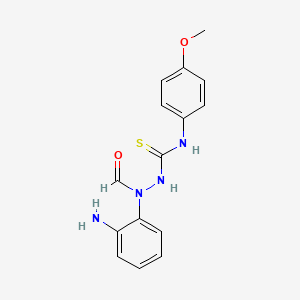
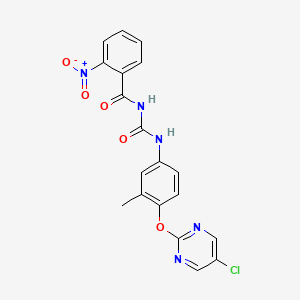

![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)
